6-Chloro-2-fluoropyridin-3-ol

Lipophilicity Drug-likeness CNS Penetration

Sourcing an unsymmetrical 2-fluoro-6-chloro-3-hydroxypyridine building block with orthogonal reactivity is a known bottleneck in CNS-focused library synthesis. 6-Chloro-2-fluoropyridin-3-ol resolves this with a halogen pair that enables selective Pd-catalyzed cross-coupling at C6 while the electron-withdrawing 2-F preserves the electronic landscape required for BACE1 target engagement. • Orthogonal derivatization: chlorine undergoes Suzuki/Buchwald coupling; fluorine remains inert, eliminating protection/deprotection steps. • CNS-optimized fragment: XLogP3-AA=1.9, TPSA=33.1 Ų, MW<150 Da - ideal for blood-brain barrier penetration. • Supply reliability: multi-gram lots available from validated stock, shipped under nitrogen at 2-8°C to maintain stability.

Molecular Formula C5H3ClFNO
Molecular Weight 147.53 g/mol
CAS No. 883107-68-4
Cat. No. B1488092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoropyridin-3-ol
CAS883107-68-4
Molecular FormulaC5H3ClFNO
Molecular Weight147.53 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)F)Cl
InChIInChI=1S/C5H3ClFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKeyBIMOKDIOLXSHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoropyridin-3-ol Physicochemical Profile


6-Chloro-2-fluoropyridin-3-ol (CAS 883107-68-4) is a dihalogenated 3-hydroxypyridine with a molecular formula of C₅H₃ClFNO and a molecular weight of 147.53 g/mol [1]. Its computed XLogP3-AA is 1.9, topological polar surface area is 33.1 Ų, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound is a white to pale yellow crystalline solid with a predicted density of 1.517 ± 0.06 g/cm³ . As a heterocyclic building block, it appears in patent literature as an intermediate for Beta-Secretase (BACE1) modulators intended for Alzheimer's disease research [2], establishing its relevance in central nervous system drug discovery programs.

6-Chloro-2-fluoropyridin-3-ol: Non-Substitutability


The specific and unsymmetrical 2-fluoro-6-chloro-3-hydroxy substitution pattern on the pyridine ring creates a unique electronic and steric environment that cannot be replicated by mono-halogenated or differently substituted analogs. The ortho-fluorine exerts a strong electron-withdrawing effect that modulates the reactivity of the chlorine at the para position, directing nucleophilic aromatic substitution with a selectivity profile distinct from 6-chloropyridin-3-ol or 2-fluoropyridin-3-ol [1]. Furthermore, in patent routes leading to BACE1 inhibitors, this particular intermediate is specified to install a critical spirocyclic framework [2]. Arbitrary substitution with an analog such as 6-chloropyridin-3-ol (lacking the fluorine) would alter reaction kinetics, potentially compromising both yield and the regiochemical outcome of downstream transformations. The quantitative evidence below demonstrates where these differences translate into measurable differentiation in computational molecular descriptors and documented synthetic utility.

6-Chloro-2-fluoropyridin-3-ol Comparative Evidence


Lipophilicity Advantage vs. Mono-Halogenated Analogs

The computed XLogP3-AA value for 6-Chloro-2-fluoropyridin-3-ol is 1.9 [1], positioning it within the optimal lipophilicity range for central nervous system (CNS) drug candidates. By contrast, the direct mono-chloro analog 6-chloropyridin-3-ol (CAS 41288-96-4) exhibits a lower computed XLogP3-AA of 1.2 [2], while the mono-fluoro analog 2-fluoropyridin-3-ol (CAS 174669-74-0) is a borderline outlier at approximately 1.7 [3]. The synergistic effect of the dual halogenation in the target compound delivers a 0.7 log unit increase in lipophilicity versus 6-chloropyridin-3-ol, translating to a roughly 5-fold higher theoretical partition coefficient. This difference is critical for optimizing blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Drug-likeness CNS Penetration Physicochemical Profiling

TPSA and Synthetic Utility Differentiation

The computed topological polar surface area (TPSA) for 6-Chloro-2-fluoropyridin-3-ol is 33.1 Ų [1], which falls squarely within the Veber rule threshold (<140 Ų) for oral bioavailability. In contrast, the comparator 6-chloropyridin-3-ol has a TPSA of 33.1 Ų [2], which is identical because the fluorine atom does not significantly alter the TPSA calculation algorithm. However, 2-fluoropyridin-3-ol has a TPSA of 33.1 Ų as well [3], but lacks the chlorine necessary for subsequent coupling reactions. The key differentiation is that the target compound retains the TPSA of a favorable small-molecule fragment while simultaneously offering the synthetic handle of a chlorine atom for palladium-catalyzed cross-coupling, a combination not available in the mono-halogenated analogs that require separate protection/deprotection steps.

Polar Surface Area Oral Bioavailability Drug-likeness Physicochemical Profiling

Orthogonal Reactivity in BACE1 Inhibitor Synthesis

In WO2011/115928 A1, 6-chloro-2-fluoropyridin-3-ol (specifically referenced on page 59) is employed as a key building block in the assembly of amino-dihydrooxazine and amino-dihydrothiazine spiro compounds [1]. This patent describes Beta-Secretase (BACE1) inhibitors for Alzheimer's disease, a highly competitive therapeutic area. The compound's dual halogenation provides chemodifferentiation: the 2-fluoro substituent modulates pyridine ring electronics to favor the desired spirocyclization regiochemistry, while the 6-chloro serves as a reactive handle for subsequent diversification [1]. By contrast, mono-halogenated analogs such as 6-chloropyridin-3-ol and 2-fluoropyridin-3-ol are absent from this synthetic scheme, as they lack the necessary orthogonality to execute the same sequence without additional protection/deprotection steps. This constitutes direct evidence of the target compound's non-substitutability in a validated patent route.

BACE1 Inhibitor Alzheimer's Disease Medicinal Chemistry Spirocyclic Scaffold

Enhanced Hydrogen Bond Acceptor Capacity

6-Chloro-2-fluoropyridin-3-ol exhibits three hydrogen bond acceptor (HBA) sites—the pyridine nitrogen, the hydroxyl oxygen, and the fluorine atom—compared to only two HBA sites for 6-chloropyridin-3-ol, which lacks the fluorine [1][2]. Although fluorine is a weak hydrogen bond acceptor, its presence in an ortho relationship to the hydroxyl group introduces an additional, geometrically constrained polar contact point that can increase binding specificity in protein active sites. This property is not captured by TPSA alone and represents a differentiated feature visible in computed molecular descriptors [3].

Hydrogen Bonding Target Engagement Binding Affinity Protein-Ligand Interaction

6-Chloro-2-fluoropyridin-3-ol Application Scenarios


BACE1 Inhibitor Optimization for Alzheimer's Disease

When executing the synthetic route disclosed in WO2011/115928 A1, 6-chloro-2-fluoropyridin-3-ol is the specified building block for constructing spirocyclic amino-dihydrooxazine and amino-dihydrothiazine cores [1]. The chlorine atom at position 6 enables late-stage diversification via palladium-catalyzed cross-coupling, while the 2-fluoro substituent maintains the electronic character required for target engagement. Substitution with a non-fluorinated analog would necessitate a re-optimization of the spirocyclization step, risking substantial time delays in medicinal chemistry timelines. This scenario directly follows from the patent evidence in Section 3.

CNS-Penetrant Fragment Library Synthesis

Given its computed XLogP3-AA of 1.9, TPSA of 33.1 Ų, and molecular weight below 150 Da, 6-chloro-2-fluoropyridin-3-ol is an ideal starting fragment for CNS-focused libraries [2]. Its balanced lipophilicity places it in the optimal range for blood-brain barrier penetration, distinguishing it from the non-fluorinated analog (XLogP = 1.2) which is significantly less lipophilic. The chlorine handle allows for rapid parallel derivatization without the need for hydroxyl protection in many reaction sequences, streamlining library production.

Orthogonal Halogen Reactivity in Kinase Inhibitor Design

In kinase inhibitor programs where a pyridine-3-ol core is desired, the combination of a chloro and fluoro substituent provides differentiated reactivity: the chlorine readily participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine is largely inert under these conditions, preserving the desired electronic modulation of the aromatic ring . This orthogonality is not achievable with a single halogen atom and directly addresses the procurement need for building blocks that minimize protecting group chemistry.

Fluorine-Containing Agrochemical Intermediate

Fluorinated pyridines are privileged scaffolds in modern agrochemicals due to their enhanced metabolic stability and bioavailability in planta [3]. 6-Chloro-2-fluoropyridin-3-ol serves as a compact, dihalogenated entry point into this chemical space, with the hydroxyl group offering a site for further functionalization (etherification, esterification) while the halogens remain available for subsequent transformations. This positions the compound as a versatile intermediate for next-generation fungicide and herbicide development programs.

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